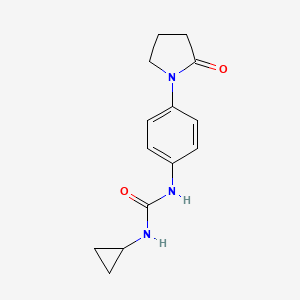

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that is commonly referred to as CPU-0213. It has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Aplicaciones Científicas De Investigación

Inhibition of Soluble Epoxide Hydrolase (sEH)

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea derivatives have been investigated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids, which can influence inflammation and blood pressure. Derivatives of this compound have shown to improve pharmacokinetic parameters and demonstrate significant potency in reducing inflammatory pain, thus highlighting their potential in treating inflammatory diseases (Rose et al., 2010).

Stereoselective Synthesis of Active Metabolites

Research into the synthesis and stereochemical determination of active metabolites of potent inhibitors, such as those of PI3 kinase, has involved the use of similar urea derivatives. These studies contribute to the development of more effective therapeutic agents through improved synthesis methods that can influence the pharmacological profile of the drugs (Chen et al., 2010).

Anticancer Activity

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim at discovering new anticancer agents that could potentially act as BRAF inhibitors for further cancer research (Feng et al., 2020).

Cytokinin-like Activity in Plant Biology

In plant biology, certain urea derivatives exhibit cytokinin-like activity, promoting cell division and differentiation. Such compounds are used in in vitro plant morphogenesis studies to explore the effects of synthetic cytokinins on plant growth and development (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Urea derivatives have also found applications in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds can form protective layers on the metal surface, significantly reducing corrosion rates and offering a cost-effective solution for extending the lifespan of metal structures (Mistry et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target discoidin domain receptors (ddrs), which are potential targets in anti-fibrosis treatment .

Mode of Action

It can be inferred that it interacts with its target proteins, possibly ddrs, to exert its effects .

Biochemical Pathways

Given its potential target, it may be involved in pathways related to fibrosis and inflammation .

Result of Action

Based on its potential target, it may have anti-fibrotic effects .

Propiedades

IUPAC Name |

1-cyclopropyl-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-13-2-1-9-17(13)12-7-5-11(6-8-12)16-14(19)15-10-3-4-10/h5-8,10H,1-4,9H2,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWTVJVAKDKAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F](/img/structure/B2803564.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2803573.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)

![Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2803577.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)